molecular formula C12H13Cl2NO B3346105 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one CAS No. 114370-15-9

2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one

Cat. No. B3346105
CAS RN: 114370-15-9
M. Wt: 258.14 g/mol
InChI Key: RQEJYXJUOGRDPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of cycloalkanes, which are cyclic hydrocarbons . The carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some cycloalkanes are used in medicine due to their biological activity .

properties

IUPAC Name

2,2-dichloro-1-(1-methyl-3,4-dihydro-2H-quinolin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c1-15-9-5-3-2-4-8(9)6-7-10(15)11(16)12(13)14/h2-5,10,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEJYXJUOGRDPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC2=CC=CC=C21)C(=O)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70765856
Record name 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70765856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one

CAS RN

114370-15-9
Record name 2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70765856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Reactant of Route 2
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Reactant of Route 3
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Reactant of Route 4
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Reactant of Route 5
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one
Reactant of Route 6
2,2-Dichloro-1-(1-methyl-1,2,3,4-tetrahydroquinolin-2-yl)ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.